N-(5-methylisoxazol-3-yl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide
Description
N-(5-methylisoxazol-3-yl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a heterocyclic compound featuring a triazolopyridazine core fused with a phenyl group at position 3, linked via a thioether-acetamide bridge to a 5-methylisoxazole moiety. The triazolopyridazine scaffold is known for its versatility in medicinal chemistry due to its ability to engage in hydrogen bonding and π-π interactions .
Properties
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-2-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N6O2S/c1-11-9-13(22-25-11)18-15(24)10-26-16-8-7-14-19-20-17(23(14)21-16)12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,18,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZTXFWXKGLNACO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CSC2=NN3C(=NN=C3C4=CC=CC=C4)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-methylisoxazol-3-yl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the isoxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Synthesis of the triazolopyridazine moiety: This involves the reaction of hydrazine derivatives with pyridazine precursors, often under reflux conditions.
Thioacetamide linkage: The final step involves the coupling of the isoxazole and triazolopyridazine intermediates with a thioacetamide reagent, typically using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(5-methylisoxazol-3-yl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, potentially reducing the thioacetamide group to a thiol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thioacetamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Various nucleophiles such as amines or alcohols, often in the presence of a base.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Corresponding substituted derivatives.
Scientific Research Applications
Cancer Treatment
The compound has shown promising results in preclinical studies as a potential anticancer agent. Its structural components suggest it may interact with multiple biological targets, which is crucial for developing effective cancer therapies.
Case Studies
Several studies have reported the efficacy of similar compounds in inhibiting cancer cell growth:
- A study highlighted the cytotoxic properties of 1,3,4-thiadiazole derivatives against human colon cancer cell lines (HCT116) with IC50 values ranging from 0.74 to 10.0 μg/mL .
- Another research indicated that triazole derivatives exhibited superior anticancer activity compared to other analogs, emphasizing the importance of substituent groups on their phenyl rings for enhanced potency .
Neuropharmacology
The unique structural features of N-(5-methylisoxazol-3-yl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide suggest potential applications in neuropharmacology. Compounds containing isoxazole and triazole moieties have been explored for their neuroprotective properties.
Potential Applications
Research indicates that compounds with similar structures can modulate neurotransmitter systems or exhibit neuroprotective effects against neurodegenerative diseases. For instance:
- The pyridazine ring has been associated with modulating ion channels and neurotransmitter receptors, which are critical in treating neurological disorders .
Pharmacological Profiles
The pharmacological profiles of compounds related to this compound have been characterized through various assays:
| Compound | Target | IC50 (μM) | Cell Line |
|---|---|---|---|
| Compound A | EGFR | 0.5 | A549 |
| Compound B | HER2 | 1.0 | MCF7 |
| Compound C | VEGFR | 0.8 | HCT116 |
Mechanism of Action
The mechanism of action of N-(5-methylisoxazol-3-yl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain kinases involved in cell signaling pathways, thereby exerting its biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural homology with derivatives modified at the triazolopyridazine ring’s position 3. Key analogs include:
N-(5-methylisoxazol-3-yl)-2-((3-(2-(phenylsulfonamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide
- Substituent : A 2-(phenylsulfonamido)ethyl group replaces the phenyl ring.
- The ethyl spacer may reduce steric hindrance compared to a direct phenyl attachment .
2-[[3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio]-N-(5-methyl-3-isoxazolyl)acetamide
- Substituent : A 3,4-dimethoxyphenyl group replaces the phenyl ring.
- Impact : Methoxy groups are electron-donating, increasing electron density on the aryl ring. This could enhance π-stacking with hydrophobic pockets in biological targets while moderately affecting lipophilicity (logP) .
Structural and Property Comparison Table
Research Findings and Implications
- Electronic Effects : The dimethoxyphenyl analog () likely exhibits stronger electron-donating properties than the target compound, which may improve binding to electron-deficient enzymatic pockets.
- Solubility : The sulfonamidoethyl derivative () is predicted to have higher solubility in polar solvents due to its sulfonamide group, a feature critical for oral bioavailability .
- Substitutions at position 3 could modulate selectivity for specific kinase isoforms .
Biological Activity
N-(5-methylisoxazol-3-yl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the existing literature on its biological activity, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves multi-step reactions that incorporate isoxazole and triazole derivatives. The process often employs various coupling reactions to achieve the desired compound structure. Research has shown that modifications in the substituents can significantly influence the biological activity of the resulting compounds.
Biological Activities
The biological activities of this compound can be categorized into several key areas:
1. Antiviral Activity
Studies have demonstrated that derivatives of this compound exhibit antiviral properties. For instance, a study investigated compounds against influenza viruses and found that certain derivatives effectively inhibited viral replication by targeting specific viral proteins such as neuraminidase and M2 protein .
2. Anticancer Activity
Research has highlighted the anticancer potential of this compound in various cancer cell lines. In vitro assays showed significant cytotoxic effects against human cancer cell lines such as HCT116 (colon cancer), MCF-7 (breast cancer), and A549 (lung cancer). The compound's mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation .
3. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against both Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives exhibited potent antibacterial activity, surpassing some commercially available antibiotics in effectiveness .
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship is crucial for optimizing the biological activity of this compound. Variations in substituents at different positions on the triazole or isoxazole rings can lead to significant changes in potency and selectivity against target pathogens or cancer cells. For example, modifications that increase lipophilicity often enhance membrane permeability and overall bioavailability.
Case Studies
Several studies have documented the efficacy of this compound in preclinical models:
- Influenza Virus Study : A derivative was tested against influenza A virus strains, where it demonstrated a dose-dependent inhibition of viral replication in vitro.
- Cancer Cell Line Studies : In a comparative study involving multiple cancer cell lines, compounds derived from this structure showed IC50 values in the nanomolar range against HCT116 and MCF-7 cells.
Q & A
Q. What are the key synthetic steps and purification strategies for N-(5-methylisoxazol-3-yl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide?
- Methodology : The synthesis typically involves sequential heterocyclic ring formation and thioether linkage coupling. For example, the triazolo-pyridazine core is synthesized via cyclization of hydrazine derivatives with substituted pyridazines, followed by thioacetamide coupling using nucleophilic substitution (e.g., Mitsunobu or base-catalyzed reactions). Purification often employs column chromatography with gradients of ethyl acetate/hexane or recrystallization from ethanol/water mixtures to achieve >95% purity .
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
- Methodology : Use a combination of 1H/13C NMR to verify proton environments (e.g., methylisoxazole protons at δ 2.3–2.5 ppm, triazole protons at δ 8.1–8.5 ppm) and LC-MS for molecular ion confirmation (expected [M+H]+ ~400–420 Da). IR spectroscopy identifies thioamide (C=S) stretches near 650–750 cm⁻¹. Elemental analysis ensures stoichiometric consistency (±0.3% deviation) .
Q. What in vitro assays are recommended for preliminary pharmacological evaluation?
- Methodology : Cell-based assays for cytotoxicity (MTT assay on cancer lines like HeLa or MCF-7) and anti-inflammatory activity (e.g., COX-2 inhibition via ELISA) are standard. For kinase inhibition, use fluorescence polarization assays targeting triazolo-pyridazine-interacting kinases (e.g., JAK2 or Aurora kinases) .
Advanced Research Questions
Q. How can computational methods predict the biological activity and binding modes of this compound?
- Methodology : Employ PASS software to predict pharmacological profiles (e.g., kinase inhibition probability >70%) and AutoDock Vina for molecular docking. Use Protein Data Bank (PDB) structures (e.g., 5TF ligand complexes) to model interactions with triazolo-binding pockets. Validate predictions with MD simulations (GROMACS) to assess binding stability .
Q. How can contradictions in spectral data during structural elucidation be resolved?
- Methodology : For ambiguous NMR signals (e.g., overlapping aromatic protons), use 2D techniques (HSQC, HMBC) to assign correlations. If LC-MS shows unexpected adducts, re-analyze under alternative ionization modes (APCI vs. ESI) or employ high-resolution mass spectrometry (HRMS) for exact mass confirmation (±1 ppm) .
Q. What strategies optimize reaction yields during scale-up synthesis?
- Methodology : Use Design of Experiments (DoE) to screen variables (temperature, solvent polarity, catalyst loading). For example, microwave-assisted synthesis (100–120°C, DMF solvent) reduces reaction time by 60% compared to conventional heating. Monitor intermediates via TLC/HPLC to minimize side-product formation .
Q. How can structure-activity relationship (SAR) studies guide derivative design?
- Methodology : Systematically modify substituents on the phenyl (e.g., electron-withdrawing groups at the para position) and isoxazole rings (e.g., methyl vs. ethyl). Test derivatives in parallel assays (IC50 comparisons) and correlate with computed descriptors (e.g., LogP, polar surface area) using QSAR models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
